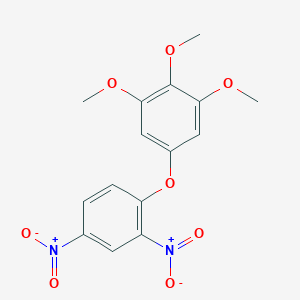
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a trimethoxybenzene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene typically involves the reaction of 1,2,3-trimethoxybenzene with 2,4-dinitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing waste .
化学反应分析
Types of Reactions
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups on the phenoxy ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted phenoxy derivatives.
Reduction: Products include amino derivatives of the original compound.
Oxidation: Products include aldehydes or acids derived from the methoxy groups.
科学研究应用
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and plasticizers.
作用机制
The mechanism of action of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the compound can act as a nucleophile or electrophile in different chemical environments, influencing its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but with an ethanol group instead of a trimethoxybenzene core.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside: Contains a dinitrophenyl group but differs in its sugar moiety.
1,2-Bis(2,4-dinitrophenoxy)ethane: Features two dinitrophenoxy groups attached to an ethane backbone.
Uniqueness
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is unique due to its combination of a trimethoxybenzene core with a dinitrophenoxy group. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various scientific fields .
属性
CAS 编号 |
62995-16-8 |
|---|---|
分子式 |
C15H14N2O8 |
分子量 |
350.28 g/mol |
IUPAC 名称 |
5-(2,4-dinitrophenoxy)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H14N2O8/c1-22-13-7-10(8-14(23-2)15(13)24-3)25-12-5-4-9(16(18)19)6-11(12)17(20)21/h4-8H,1-3H3 |
InChI 键 |
RRLMOEGLHMZMLM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
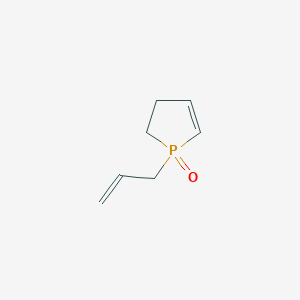
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)

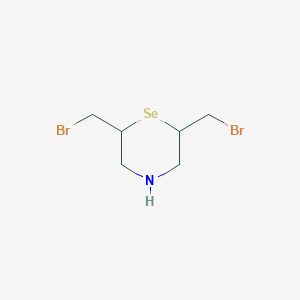

![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
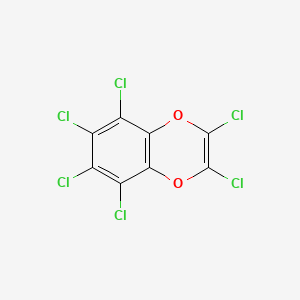
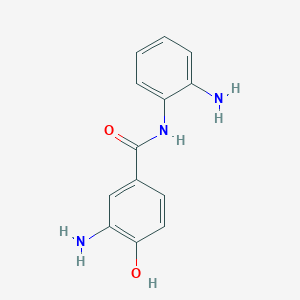
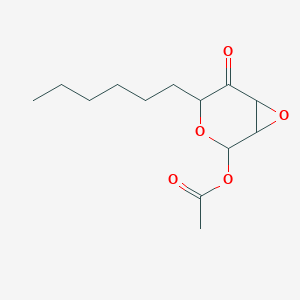
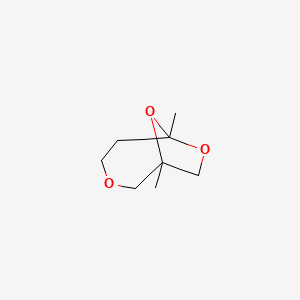
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
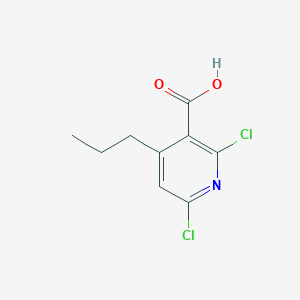
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
